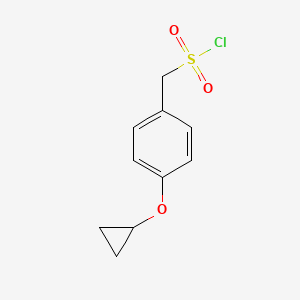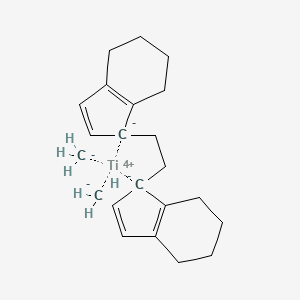
(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV)” is a chiral catalyst with the empirical formula C20H24F2Ti . It has a molecular weight of 350.27 . It is used in the field of organometallic chemistry .
Synthesis Analysis
The synthesis of this compound involves the use of catalyst precursors. After activation with RLi (R = alkyl, aryl) and a silane, these complexes are well-known catalysts for hydrosilylation reactions .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringF[Ti]1(F)[C@@]4(CC[C@@]12C=CC3=C2CCCC3)C=CC5=C4CCCC5 . Chemical Reactions Analysis
This compound is known to be involved in the asymmetric catalytic hydrosilylation of imines . The exact nature of the catalytically active species is still a subject of debate .Physical And Chemical Properties Analysis
This compound has an optical activity of [α]21/D −1161°, c = 0.07 in methylene chloride . Its melting point is 230°C (dec.) (lit.) .Direcciones Futuras
The use of metallocene catalysts, such as “(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV)”, has increased over the years due to their ability to synthesize polymers with a highly defined microstructure, tacticity, and stereoregularity . The interest in these catalysts is high because they allow chemists, material scientists, and engineers to tailor the microstructure of polymers . The production of polyolefin materials using these catalysts has increased from 25 million tons/year (1980) to 90 million tons (2003) .
Propiedades
IUPAC Name |
carbanide;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24.2CH3.Ti/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h9-12H,1-8,13-14H2;2*1H3;/q-2;2*-1;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIIRJBJAKDKFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].C1CCC2=C(C1)C=C[C-]2CC[C-]3C=CC4=C3CCCC4.[Ti+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol](/img/structure/B571494.png)
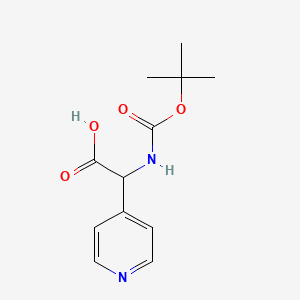
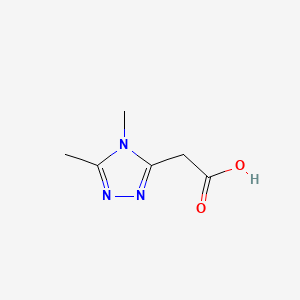
![Carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester (9CI)](/img/structure/B571499.png)
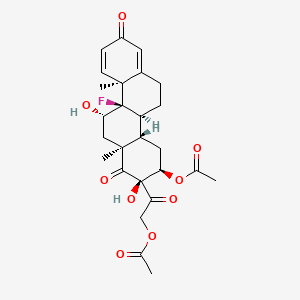

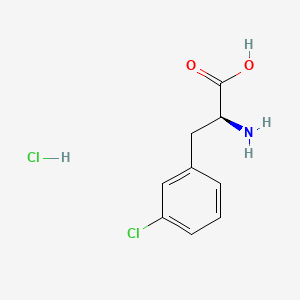
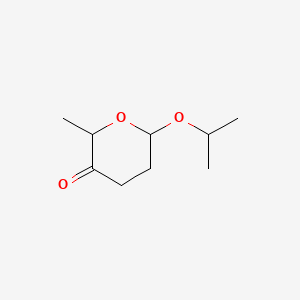
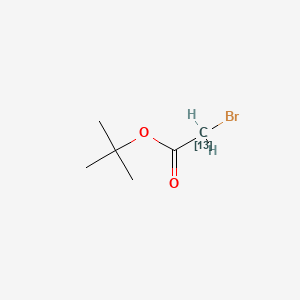
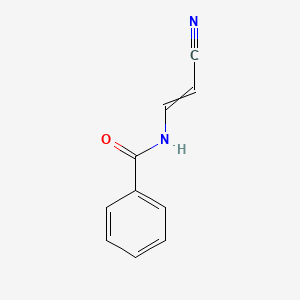
![3-Amino-1,5-diimino-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-6-carboxylic acid](/img/structure/B571511.png)
